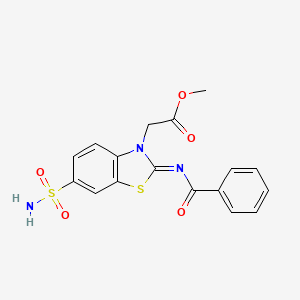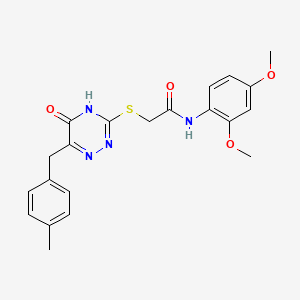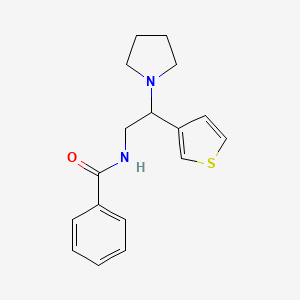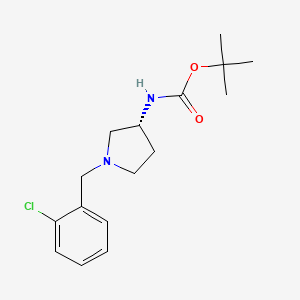
N-(isocroman-3-ilmetil)-3-metoxi-N-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring attached to a carboxamide group, with a methoxy group and a methyl group also attached to the benzene ring. An isochroman moiety would be attached to the nitrogen of the carboxamide group .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide moiety could influence its solubility and reactivity .Mecanismo De Acción
The exact mechanism of action of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide is not fully understood. However, it has been found to interact with the sigma-1 receptor, which is involved in various cellular processes including calcium signaling and neuroprotection. It may also interact with other receptors such as the mu-opioid receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase cell survival and reduce cell death in neuronal cells. It may also modulate calcium signaling and reduce inflammation. In animal studies, it has been found to have analgesic effects and may reduce pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide is its potential therapeutic applications in various medical conditions. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases and chronic pain. Another direction is to better understand its mechanism of action and identify potential targets for drug development. Additionally, research can be conducted to optimize the synthesis method and improve the yield and purity of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide.
Métodos De Síntesis
N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide can be synthesized through a multi-step process starting with the reaction of 3-methoxybenzaldehyde with 3-bromopropanoic acid to form 3-(3-methoxyphenyl)-2-methylpropanoic acid. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one to form the final product, N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide.
Aplicaciones Científicas De Investigación
Estas aplicaciones resaltan la versatilidad y el impacto potencial de la isocroman-3-ilmetilbenzamida en la investigación científica. Investigaciones adicionales profundizarán nuestra comprensión y descubrirán usos adicionales para este intrigante compuesto . Si desea más información sobre algún área específica, ¡no dude en preguntar!
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-20(19(21)15-8-5-9-17(11-15)22-2)12-18-10-14-6-3-4-7-16(14)13-23-18/h3-9,11,18H,10,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGZXSJQSVSCKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2391682.png)


![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2391686.png)

![(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2391689.png)




![(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2391697.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B2391698.png)
